molecular formula C16H14FN3 B2797222 N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 956785-71-0

N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B2797222
CAS RN: 956785-71-0
M. Wt: 267.307
InChI Key: BBNMDFZVJNRUMT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, commonly referred to as FMPP, is a synthetic compound that belongs to the pyrazolamine family. This compound has been of significant interest to the scientific community due to its potential applications in research, particularly in the field of neuroscience.

Scientific Research Applications

FMPP has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of serotonin receptors in the brain, as well as for investigating the mechanisms of action of other psychoactive compounds. FMPP has also been used in studies of the effects of various drugs on the central nervous system.

Mechanism of Action

The exact mechanism of action of FMPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological and psychological processes, including mood regulation, perception, and cognition.
Biochemical and Physiological Effects
FMPP has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin receptor activity and the alteration of neurotransmitter release. It has also been shown to have effects on behavior, including changes in locomotor activity and anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMPP in lab experiments is its specificity for the 5-HT2A receptor, which allows researchers to study the effects of serotonin receptor activation in a more targeted way. However, one limitation of using FMPP is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research on FMPP, including investigating its effects on other serotonin receptor subtypes, as well as on other neurotransmitter systems. Additionally, further research could be done to explore the potential therapeutic applications of FMPP, particularly in the treatment of psychiatric disorders such as depression and anxiety. Finally, research could be done to develop new methods for synthesizing and modifying FMPP and other pyrazolamine compounds, which could lead to the development of new and more effective research tools and potential therapeutics.

Synthesis Methods

FMPP can be synthesized using a variety of methods, including the reaction of 4-fluoroacetophenone with hydrazine hydrate, followed by the reaction of the resulting product with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Another method involves the reaction of 4-fluoroacetophenone with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of an acid catalyst.

properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c1-12-11-16(18-14-9-7-13(17)8-10-14)20(19-12)15-5-3-2-4-6-15/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNMDFZVJNRUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

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